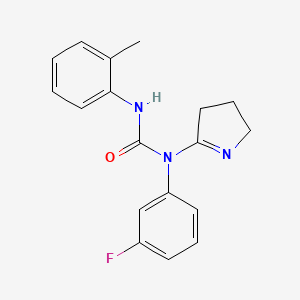![molecular formula C20H24N2O2 B2633631 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide CAS No. 2418716-12-6](/img/structure/B2633631.png)
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide typically involves the cyclization of haloamines and amino alcohols. One common method is the intramolecular nucleophilic substitution reaction, where an amine functional group displaces an adjacent halide to generate the aziridine ring . Industrial production methods often involve the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester, followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where one substituent is replaced by another.
Common reagents and conditions used in these reactions include organic azides, iodosobenzene diacetate, and sulfonamides . Major products formed from these reactions vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives are of interest in medicinal chemistry due to their potential antitumor activity.
Polymer Chemistry: The compound can be used as a building block for polyamines through anionic and cationic ring-opening polymerization.
Antibacterial and Antimicrobial Coatings: Polymers derived from aziridines have applications in antibacterial and antimicrobial coatings.
CO2 Adsorption and Chelation: The compound can be used in materials templating and CO2 adsorption.
Non-Viral Gene Transfection:
Wirkmechanismus
The mechanism of action of 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide involves the interaction of the aziridine ring with various molecular targets. The aziridine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or polymer chemistry.
Vergleich Mit ähnlichen Verbindungen
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide can be compared with other aziridine derivatives, such as:
Mitomycin C: An aziridine used as a chemotherapeutic agent due to its antitumor activity.
Porfiromycin: Another aziridine derivative with similar applications in cancer treatment.
Azinomycin B: Known for its antitumor properties.
Eigenschaften
IUPAC Name |
2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)12-22-13-17(22)14-24-19-11-7-6-10-18(19)20(23)21-16-8-4-3-5-9-16/h3-11,15,17H,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUHCGLWYTXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2633550.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2633551.png)
![(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide](/img/structure/B2633553.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633554.png)
![4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene](/img/structure/B2633555.png)
![6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid](/img/structure/B2633556.png)




![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633563.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2633567.png)
![Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B2633571.png)
